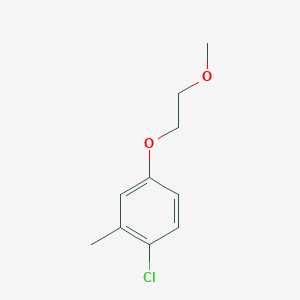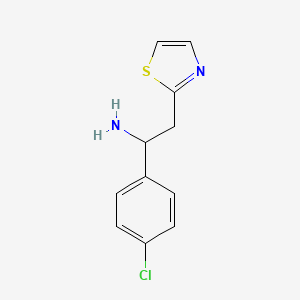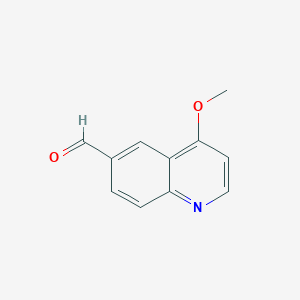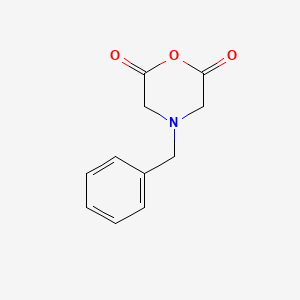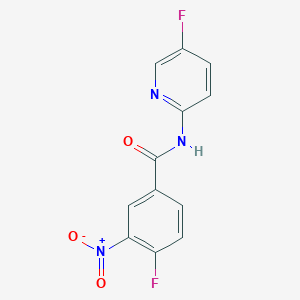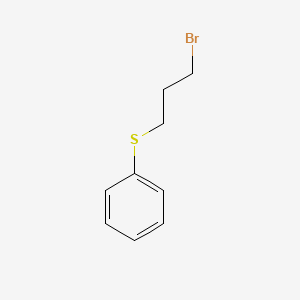
3-Bromopropylphenyl sulfide
描述
3-Bromopropylphenyl sulfide is an organic compound with the molecular formula C9H11BrS It is a derivative of benzene where a [(3-bromopropyl)thio] group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopropylphenyl sulfide typically involves the reaction of benzene with 3-bromopropylthiol. One common method is the nucleophilic substitution reaction where benzene is treated with 3-bromopropylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions: 3-Bromopropylphenyl sulfide undergoes various chemical reactions including:
Substitution Reactions: The bromine atom in the [(3-bromopropyl)thio] group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, amines, thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Substitution: Products with different nucleophiles replacing the bromine atom.
Oxidation: Sulfoxides and sulfones.
Reduction: Benzene, [(3-propyl)thio]-.
科学研究应用
3-Bromopropylphenyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromopropylphenyl sulfide involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the thioether group can undergo oxidation or reduction. These reactions can alter the chemical structure and properties of the compound, leading to different biological or chemical effects.
相似化合物的比较
Benzene, [(3-chloropropyl)thio]-: Similar structure but with a chlorine atom instead of bromine.
Benzene, [(3-iodopropyl)thio]-: Similar structure but with an iodine atom instead of bromine.
Benzene, [(3-propyl)thio]-: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness: 3-Bromopropylphenyl sulfide is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This reactivity can be advantageous in synthetic applications where selective substitution is desired.
属性
CAS 编号 |
3238-98-0 |
|---|---|
分子式 |
C9H11BrS |
分子量 |
231.15 g/mol |
IUPAC 名称 |
3-bromopropylsulfanylbenzene |
InChI |
InChI=1S/C9H11BrS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI 键 |
QKGLUZCZUKTKCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SCCCBr |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

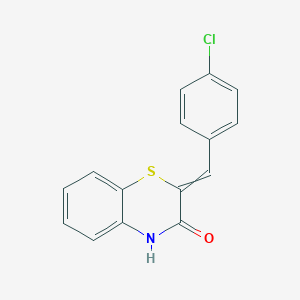
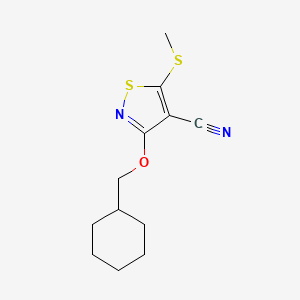
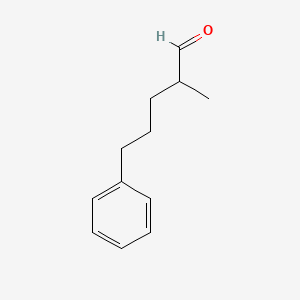
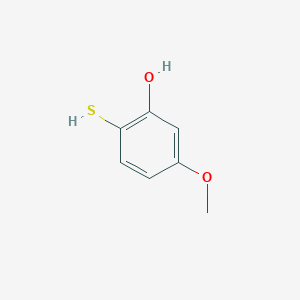
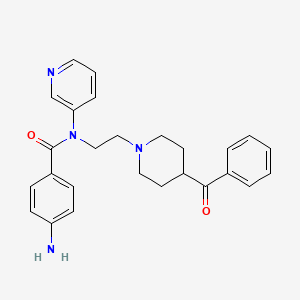
![(7R,9aR)-rel-tert-Butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B8682324.png)
